molecular formula C11H15NO4 B12620740 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 918625-10-2

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B12620740
CAS No.: 918625-10-2
M. Wt: 225.24 g/mol
InChI Key: UMPWXOOZQGWSJA-UHFFFAOYSA-N
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Description

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxypentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 5-Carboxypentyl 4-formyl-1H-pyrrole-2-carboxylate.

    Reduction: 5-Hydroxypentyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the hydroxypentyl and formyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

918625-10-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

5-hydroxypentyl 4-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO4/c13-4-2-1-3-5-16-11(15)10-6-9(8-14)7-12-10/h6-8,12-13H,1-5H2

InChI Key

UMPWXOOZQGWSJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C=O)C(=O)OCCCCCO

Origin of Product

United States

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